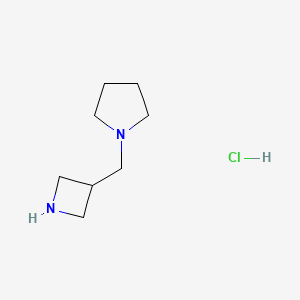
3-Chloro-5-methyl-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methyl-4-nitropyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-4-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-chloro-5-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 5-methyl-4-nitropyridine using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Chloro-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-chloro-5-methyl-4-aminopyridine.
Oxidation: Formation of 3-chloro-5-formyl-4-nitropyridine or 3-chloro-5-carboxy-4-nitropyridine.
科学的研究の応用
3-Chloro-5-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Chloro-5-methyl-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The chlorine and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2-Chloro-4-methyl-3-nitropyridine: Similar structure but with different substitution pattern.
4-Methyl-3-nitropyridine: Lacks the chlorine atom, affecting its reactivity and applications.
3-Chloro-4-nitropyridine:
Uniqueness
3-Chloro-5-methyl-4-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the pyridine ring allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C6H5ClN2O2 |
|---|---|
分子量 |
172.57 g/mol |
IUPAC名 |
3-chloro-5-methyl-4-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3 |
InChIキー |
YRJBEZHAQQZOAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


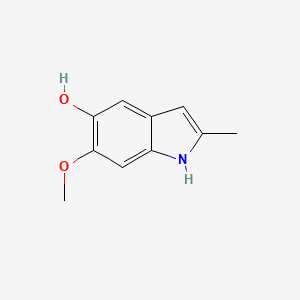
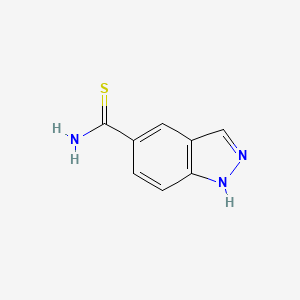


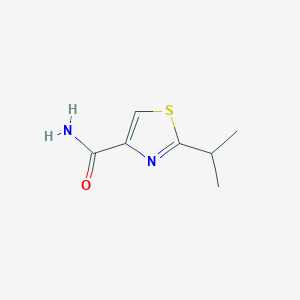
![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)

![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)
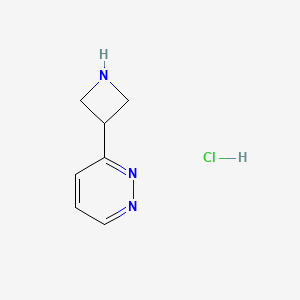

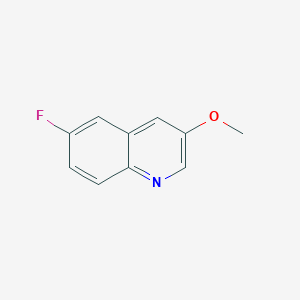
![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
